molecular formula C11H17BO3 B1364681 3-tert-Butoxymethylphenylboronic acid CAS No. 858364-78-0

3-tert-Butoxymethylphenylboronic acid

Cat. No.: B1364681
CAS No.: 858364-78-0
M. Wt: 208.06 g/mol
InChI Key: XAAQNVFGBHTNRX-UHFFFAOYSA-N
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Description

3-tert-Butoxymethylphenylboronic acid: is an organic boronic acid derivative with the molecular formula C11H17BO3. It is characterized by the presence of a phenyl ring substituted with a tert-butoxymethyl group and a boronic acid functional group. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds in the synthesis of various organic molecules .

Scientific Research Applications

3-tert-Butoxymethylphenylboronic acid has numerous applications in scientific research:

    Chemistry: Widely used in the synthesis of complex organic molecules through Suzuki-Miyaura coupling.

    Biology: Utilized in the development of boron-containing drugs and bioactive molecules.

    Medicine: Investigated for its potential in drug discovery and development.

    Industry: Used in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of “3-tert-Butoxymethylphenylboronic acid” is not clear as it depends on its application. Boronic acids are known to form reversible covalent complexes with sugars, amino acids, and other biological molecules, which can be exploited in various biological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-Butoxymethylphenylboronic acid typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

3-tert-Butoxymethylphenylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Phenol Derivatives: Resulting from oxidation reactions.

    Substituted Phenylboronic Acids: Formed through substitution reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-tert-Butoxymethylphenylboronic acid is unique due to its specific substitution pattern, which provides distinct steric and electronic properties. This makes it particularly useful in certain Suzuki-Miyaura coupling reactions where steric hindrance and electronic effects play a crucial role in the reaction outcome .

Properties

IUPAC Name

[3-[(2-methylpropan-2-yl)oxymethyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17BO3/c1-11(2,3)15-8-9-5-4-6-10(7-9)12(13)14/h4-7,13-14H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAAQNVFGBHTNRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)COC(C)(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60396234
Record name 3-tert-Butoxymethylphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60396234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

858364-78-0
Record name 3-tert-Butoxymethylphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60396234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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